molecular formula C5H4N4O2 B148406 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 135787-30-3

1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

Cat. No.: B148406
CAS No.: 135787-30-3
M. Wt: 152.11 g/mol
InChI Key: HUUOMBLAKHBLFV-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . By binding to the active site of CDK2, this compound disrupts the enzyme’s activity, leading to cell cycle arrest and apoptosis in cancer cells .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, it has been observed to induce apoptosis and inhibit proliferation by modulating the activity of CDK2 and other related proteins . Additionally, this compound affects the expression of genes involved in cell cycle regulation, further contributing to its anti-cancer effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues . This binding inhibits the enzyme’s activity, preventing the phosphorylation of target proteins necessary for cell cycle progression . Additionally, this compound may also interact with other proteins and enzymes, contributing to its overall biological activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, maintaining its activity over extended periods . Degradation products may form under certain conditions, potentially affecting its long-term efficacy . In vitro and in vivo studies have shown that the compound’s effects on cellular function can persist over time, with sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects may be observed, including adverse impacts on normal cell function and overall health . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . The compound may affect metabolic flux and alter the levels of specific metabolites, contributing to its overall biological activity . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing potential side effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall efficacy and toxicity . Studies have shown that the compound can effectively reach target tissues, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization influences its interactions with biomolecules and its overall biological activity . Understanding the subcellular distribution of the compound is essential for optimizing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-amino-3-cyano-1H-pyrazole with formamide, which undergoes cyclization to form the desired compound . The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazole or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK inhibitor.

Uniqueness

1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its ability to inhibit CDKs with high potency makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

1,4-dihydropyrazolo[4,3-d]pyrimidine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O2/c10-4-3-2(1-6-9-3)7-5(11)8-4/h1H,(H,6,9)(H2,7,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUOMBLAKHBLFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=C1NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90617949
Record name 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40769-81-1
Record name 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40769-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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